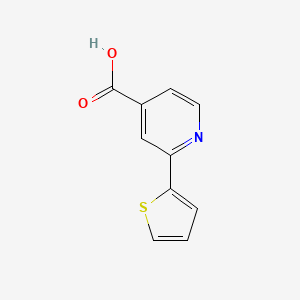
2-(Thiophen-2-YL)isonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Thiophen-2-YL)isonicotinic acid” is a chemical compound that has been studied for its potential applications in various fields . It is an isomer of picolinic acid and nicotinic acid, which have the carboxyl group at the 2- and 3-position respectively compared to the 4-position for isonicotinic acid . It is one of two isomers of thiophene acetic acid, the other being thiophene-3-acetic acid .
Synthesis Analysis
The compound can be synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . This process was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .
Molecular Structure Analysis
The molecular structure of “2-(Thiophen-2-YL)isonicotinic acid” has been investigated using various techniques. The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds . It was also investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase .
Chemical Reactions Analysis
The compound has been used as a chemical platform to develop tighter mPGES-1 inhibitors . Compounds derived from it showed selective inhibitory activity against mPGES-1 in the low micromolar range .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Thiophen-2-YL)isonicotinic acid” include its molecular weight, which is 205.24 . Its InChI code is 1S/C10H7NO2S/c12-10(13)7-1-3-11-9(5-7)8-2-4-14-6-8/h1-6H,(H,12,13) and its InChI key is BOZGVVVDIQBTDY-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Antimicrobial Activity
2-(Thiophen-2-YL)isonicotinic acid derivatives have been synthesized and studied for their potential as antimicrobial agents. These compounds have shown promising results against various bacterial and fungal strains, making them valuable in the development of new antibiotics and antifungal medications .
Drug Discovery
The presence of the thiophene ring in 2-(Thiophen-2-YL)isonicotinic acid makes it a significant scaffold in drug discovery. Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-HIV, antitubercular, antimicrobial, antidiabetic, anti-inflammatory, antiplasmodial, and anticancer properties .
Organic Semiconductors
Thiophene-based compounds are pivotal in the field of organic electronics. They are used in the development of organic semiconductors, which are essential for creating organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electronic properties of these compounds can be fine-tuned for specific applications .
Corrosion Inhibition
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. Their ability to form protective layers on metal surfaces makes them useful in preventing corrosion, which is crucial for extending the lifespan of metal components in various industries .
Anesthetic Applications
Certain thiophene derivatives are utilized in medical applications as anesthetics. For example, articaine, which contains a thiophene ring, is used as a dental anesthetic in Europe. It acts as a voltage-gated sodium channel blocker, providing local anesthesia during dental procedures .
Fluorescent Labeling
Thiophene derivatives have been employed as fluorescent labeling reagents. These compounds can be used to label various substances, such as fatty acids, for analytical purposes. This application is particularly useful in biochemical and medical research for tracking and identifying specific molecules .
Mécanisme D'action
Target of Action
The primary target of 2-(Thiophen-2-YL)isonicotinic acid is the glutathione-dependent enzyme mPGES-1 . This enzyme plays a crucial role in the biosynthesis of prostaglandin E2 (PGE2), which is particularly upregulated in inflammation, tumors, and other pathologies such as Alzheimer’s disease, arthritis, burn injury, and atherosclerosis .
Mode of Action
It is known that the compound interacts with the mpges-1 enzyme, potentially inhibiting its activity . This interaction could lead to a decrease in the production of PGE2, thereby mitigating the inflammatory response and other related pathologies .
Biochemical Pathways
2-(Thiophen-2-YL)isonicotinic acid affects the prostaglandin biosynthesis pathway by targeting the mPGES-1 enzyme . This enzyme catalyzes the last step of the biosynthesis of PGE2 . By inhibiting this enzyme, 2-(Thiophen-2-YL)isonicotinic acid can potentially disrupt this pathway, leading to a decrease in the production of PGE2 and its downstream effects .
Result of Action
The molecular and cellular effects of 2-(Thiophen-2-YL)isonicotinic acid’s action are primarily related to its potential inhibitory effect on the mPGES-1 enzyme . By inhibiting this enzyme, the compound could reduce the production of PGE2, leading to a decrease in inflammation and potentially mitigating the effects of other related pathologies .
Propriétés
IUPAC Name |
2-thiophen-2-ylpyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)7-3-4-11-8(6-7)9-2-1-5-14-9/h1-6H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGBWVKLXLHQPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406259 |
Source


|
| Record name | SBB052875 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-YL)isonicotinic acid | |
CAS RN |
893723-57-4 |
Source


|
| Record name | SBB052875 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)
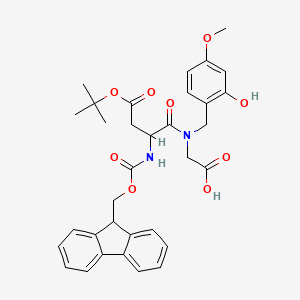


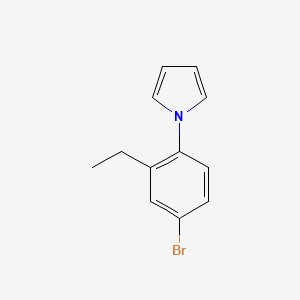
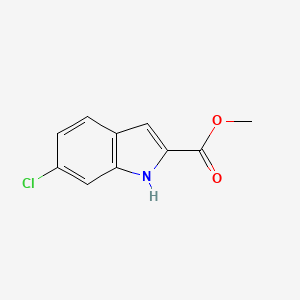
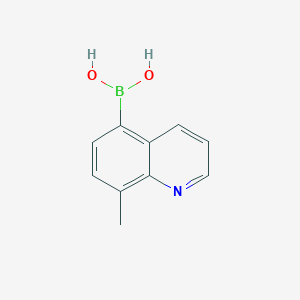

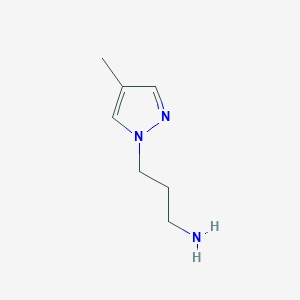
![5-[(3-Formylphenoxy)methyl]-2-furoic acid](/img/structure/B1335465.png)

![2-[(5-Ethylpyridin-2-yl)methyl]azepane](/img/structure/B1335474.png)
![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335476.png)
![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335477.png)